molecular formula C14H17ClN2OS B1434706 2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1707375-75-4

2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1434706
CAS No.: 1707375-75-4
M. Wt: 296.8 g/mol
InChI Key: ATKUPAAYTJMOAX-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of benzothiopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a methylpropyl side chain, and a tetrahydrobenzothiopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of the compound 2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, EGFR, inhibiting the receptor’s kinase activity . This inhibition prevents autophosphorylation, a process that leads to downstream signaling and ultimately results in DNA synthesis and cell proliferation .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, it may also affect the PI3K/Akt pathway, which is involved in cell survival and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting EGFR, the compound can disrupt the cell cycle, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity. Additionally, the compound’s efficacy can be influenced by the genetic makeup of the individual, including the presence of certain mutations in the EGFR gene .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it binds to specific receptors on the cell surface, modulating the activity of G-proteins and other signaling molecules. These interactions can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Effects

The effects of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents. Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, or activate certain pathways, such as the apoptotic pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that the stability of this compound is influenced by factors such as pH, temperature, and the presence of metabolic enzymes. Long-term exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic effects may be observed, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse outcomes.

Metabolic Pathways

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility, molecular size, and the presence of binding sites on cellular membranes.

Subcellular Localization

The subcellular localization of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence apoptotic pathways. The subcellular distribution of this compound can determine its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of a suitable thiol and a pyrimidine derivative under acidic or basic conditions to form the benzothiopyrimidine core.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylpropyl Side Chain: The final step involves the alkylation of the core structure with a suitable alkyl halide, such as 2-chloro-2-methylpropane, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.

    Pyrido[2,3-d]pyrimidine: Studied for its antitumor and antimicrobial activities.

    Pyrrolo[2,3-d]pyrimidine: Explored for its potential as an antitubercular agent.

Uniqueness

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the chloro group and the methylpropyl side chain, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-8(2)7-17-13(18)11-9-5-3-4-6-10(9)19-12(11)16-14(17)15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUPAAYTJMOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C1Cl)SC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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